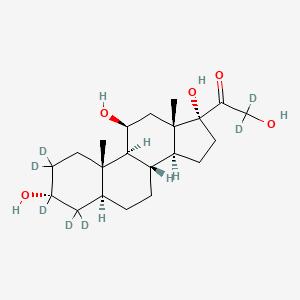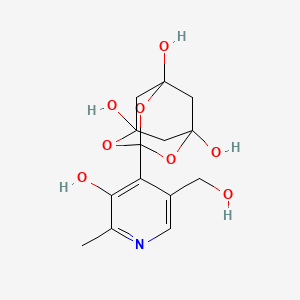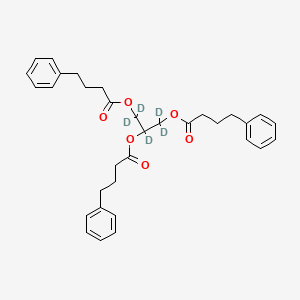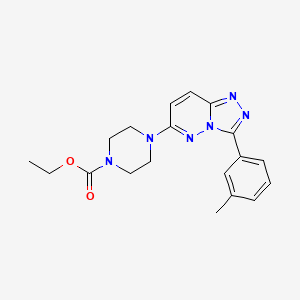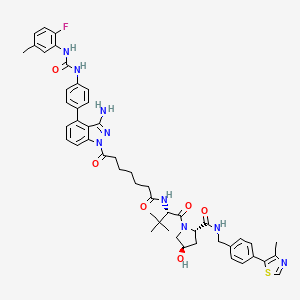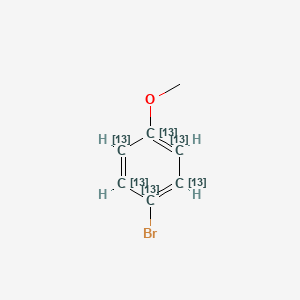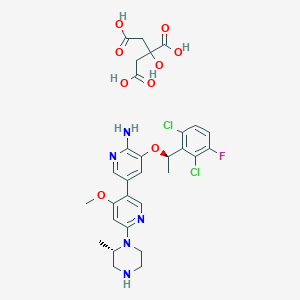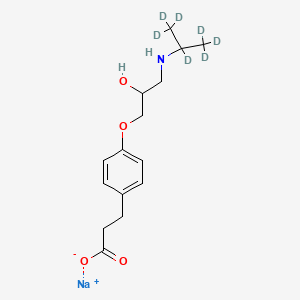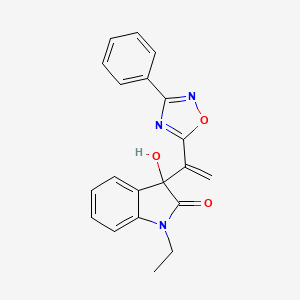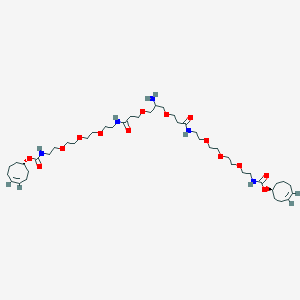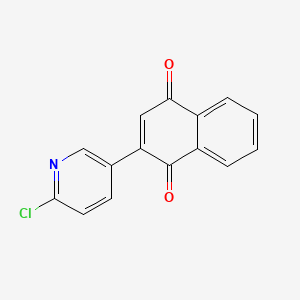
Ppar|A agonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppar|A agonist 5 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α), a ligand-activated transcription factor. PPAR-α is involved in the regulation of lipid metabolism and plays a crucial role in various physiological processes, including energy homeostasis, inflammation, and cellular differentiation . This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and other conditions related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppar|A agonist 5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This step often involves the use of condensation reactions to form the core scaffold of the compound.
Functionalization: Introduction of various functional groups to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ppar|A agonist 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ppar|A agonist 5 has a wide range of scientific research applications, including:
Mechanism of Action
Ppar|A agonist 5 exerts its effects by binding to the PPAR-α receptor, which then heterodimerizes with the retinoid X receptor (RXR)The activation of these genes leads to the regulation of lipid metabolism, inflammation, and energy homeostasis . Key molecular targets include genes involved in fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory pathways .
Comparison with Similar Compounds
Ppar|A agonist 5 can be compared with other PPAR agonists, such as:
Clofibrate: A PPAR-α agonist used to lower triglycerides and cholesterol levels.
Gemfibrozil: Another PPAR-α agonist with similar lipid-lowering effects.
Fenofibrate: A widely used PPAR-α agonist for treating hyperlipidemia.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for PPAR-α, which may result in distinct pharmacological profiles and therapeutic benefits compared to other PPAR agonists .
Properties
Molecular Formula |
C23H21F3N2O2S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-3-[2-methyl-4-[methyl-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H21F3N2O2S/c1-14-12-19(10-6-16(14)7-11-21(29)30)28(3)13-20-15(2)27-22(31-20)17-4-8-18(9-5-17)23(24,25)26/h4-12H,13H2,1-3H3,(H,29,30)/b11-7+ |
InChI Key |
QFIXWGGOQQEVJG-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


